molecular formula C10H16OSi B167322 Ethoxydimethylphenylsilane CAS No. 1825-58-7

Ethoxydimethylphenylsilane

Cat. No.: B167322
CAS No.: 1825-58-7
M. Wt: 180.32 g/mol
InChI Key: FIHCECZPYHVEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxydimethylphenylsilane is an organosilicon compound with the molecular formula C10H16OSi. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a phenyl group attached to a silicon atom, which is also bonded to two methyl groups and an ethoxy group. This structure imparts both hydrophobic and hydrophilic characteristics, making it versatile in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxydimethylphenylsilane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with dimethyldichlorosilane, followed by the addition of ethanol. The reaction proceeds as follows:

C6H5MgBr+(CH3)2SiCl2C6H5Si(CH3)2Cl+MgBrCl\text{C}_6\text{H}_5\text{MgBr} + \text{(CH}_3\text{)}_2\text{SiCl}_2 \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{Cl} + \text{MgBrCl} C6​H5​MgBr+(CH3​)2​SiCl2​→C6​H5​Si(CH3​)2​Cl+MgBrCl

C6H5Si(CH3)2Cl+C2H5OHC6H5Si(CH3)2OC2H5+HCl\text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{Cl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{OC}_2\text{H}_5 + \text{HCl} C6​H5​Si(CH3​)2​Cl+C2​H5​OH→C6​H5​Si(CH3​)2​OC2​H5​+HCl

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized reactors and controlled environments to manage the exothermic nature of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethoxydimethylphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Ethoxydimethylphenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and in the functionalization of nanoparticles.

    Biology: The compound is used in the study of silicon-oxygen bond cleavage in biological systems.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to modify surface properties.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of ethoxydimethylphenylsilane involves its ability to interact with various molecular targets through its silicon-oxygen bonds. In biological systems, it can undergo hydrolysis to form silanols, which can further react with other biomolecules. The compound’s hydrophobic and hydrophilic properties allow it to modify surfaces and interfaces, making it useful in various applications.

Comparison with Similar Compounds

Ethoxydimethylphenylsilane can be compared with other similar compounds such as:

  • Dimethylethoxyphenylsilane
  • Dimethylphenylethoxysilane
  • Methoxytrimethylsilane
  • Ethoxydimethylvinylsilane

Uniqueness

This compound is unique due to its specific combination of a phenyl group, two methyl groups, and an ethoxy group attached to a silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

ethoxy-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-4-11-12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHCECZPYHVEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062000
Record name Ethoxydimethylphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-58-7
Record name (Ethoxydimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxydimethylphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxydimethylphenylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (ethoxydimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethoxydimethylphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxydimethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYDIMETHYLPHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC6LV98FAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxydimethylphenylsilane
Reactant of Route 2
Reactant of Route 2
Ethoxydimethylphenylsilane
Reactant of Route 3
Reactant of Route 3
Ethoxydimethylphenylsilane
Reactant of Route 4
Reactant of Route 4
Ethoxydimethylphenylsilane
Reactant of Route 5
Reactant of Route 5
Ethoxydimethylphenylsilane
Customer
Q & A

Q1: How does the structure of Ethoxydimethylphenylsilane influence its properties and applications in material science?

A1: this compound is a silylating agent commonly used to modify the surface properties of materials. Its structure, containing a reactive ethoxy group (-O-CH2-CH3) and a hydrophobic phenyl group (-C6H5), allows it to participate in hydrolysis and condensation reactions. [] This enables the formation of siloxane bonds (Si-O-Si) with various substrates, especially with hydroxyl groups present on surfaces like glass. [] The hydrophobic phenyl group then alters the surface energy, leading to increased hydrophobicity.

Q2: What is the role of this compound in the synthesis of hydrophobic coatings?

A2: this compound plays a crucial role as a modifying agent in the synthesis of hydrophobic coatings. It achieves this by attaching to the surface of materials like silica nanoparticles through a process involving hydrolysis and condensation reactions. [] The hydrolysis of the ethoxy group (-O-CH2-CH3) generates silanol groups (Si-OH) which then condense with surface hydroxyl groups, forming strong siloxane bonds (Si-O-Si). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.